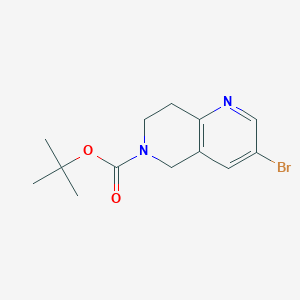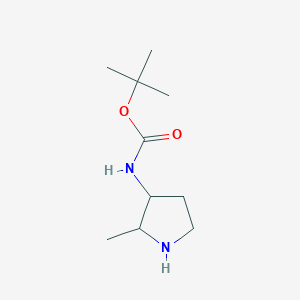
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
説明
Tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate (CAS# 1542710-01-9) is a useful research chemical . It has a molecular weight of 200.27 and a molecular formula of C10H20N2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CC1C(CCN1)NC(=O)OC©©C . This indicates that the molecule contains a pyrrolidine ring, a carbamate group, and a tert-butyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.27 and a molecular formula of C10H20N2O2 . It has a density of 1.0±0.1 g/cm^3, a boiling point of 303.9±15.0 °C at 760 mmHg, and a flash point of 137.6±20.4 °C . It also has a topological polar surface area of 50 Ų .科学的研究の応用
Chemical Synthesis and Evaluation:
- Prodrug for Methyldopa : tert-Butyl analogs were explored as progenitors of 3-hydroxy-alpha-methyltyrosine (methyldopa), with studies revealing their conversion to methyldopa and the corresponding alpha-diketone under specific conditions. This research suggests tert-butyl derivatives as viable prodrugs for the latentiation of methyldopa, with potential implications in hypertension treatment (Saari et al., 1984).
Biological Activity and Toxicological Studies:
- Enzyme Induction and Cancer Protection : tert-Butyl derivatives were assessed for their ability to induce cancer-protective enzymes like glutathione S-transferases and quinone reductase in mice. Structural modification of tert-butyl analogs showed tissue-specific enzyme induction patterns, hinting at their potential role in cancer chemoprevention (De Long et al., 1985).
- Anticonvulsant Activity : Aminoalkanolic derivatives of tert-butyl analogs, like xanthone, were synthesized and evaluated for anticonvulsant properties. These compounds showed promising results in animal models, suggesting their potential application in treating conditions like epilepsy (Marona et al., 1998).
Environmental and Health Implications:
- Aquatic Toxicity Studies : Studies on the African catfish (Clarias gariepinus) showed that tert-butyl derivatives like MTBE have toxic effects at higher concentrations, affecting hatch rates and larval development. This suggests the environmental impact of tert-butyl compounds in aquatic ecosystems (Moreels et al., 2006).
- Endocrine Disruption in Rats : Research on Sprague-Dawley rats indicated that MTBE, a tert-butyl derivative, can disrupt endocrine functions, altering hormone levels and potentially affecting the hypothalamus-pituitary-testicular axis. Such findings highlight the health implications of tert-butyl compounds (Williams et al., 2000).
Chemical Interactions and Metabolism:
- DNA Adduction and Carcinogenic Potential : Studies using accelerator mass spectrometry revealed that tert-butyl compounds like MTBE can bind to DNA, forming adducts in various organs in mice. This underlines the potential carcinogenic risk associated with tert-butyl compounds (Yuan et al., 2007).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGQOZZMQMOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |
CAS RN |
1374656-03-7, 1542710-01-9 | |
| Record name | rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



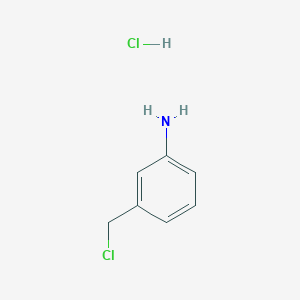
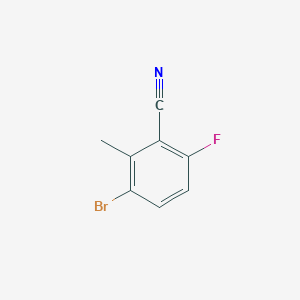
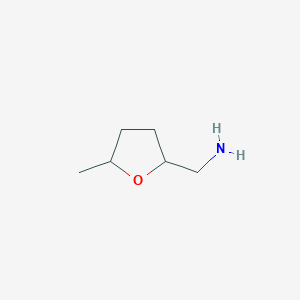
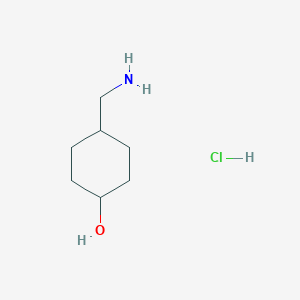
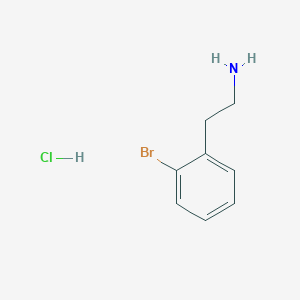
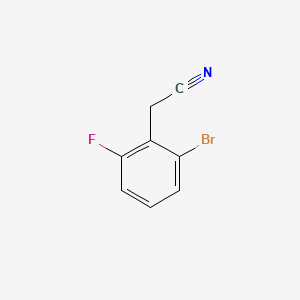
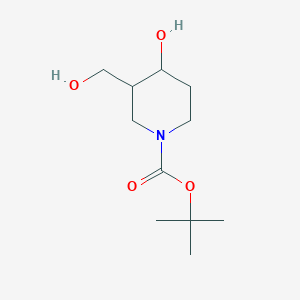
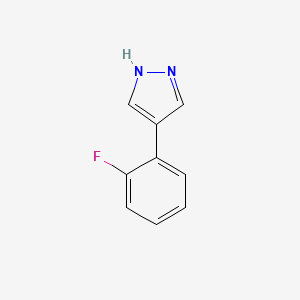
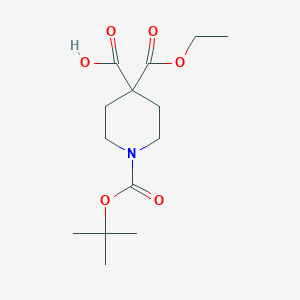
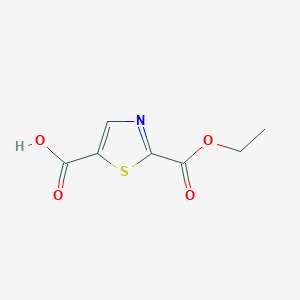
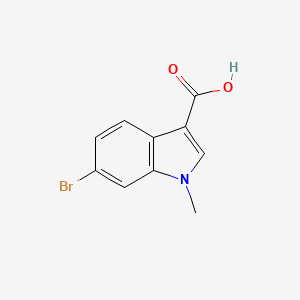
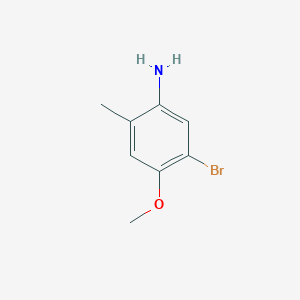
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)
